
(S)-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate various catalytic reactions, particularly in the field of organic chemistry. Its structure includes a tetrahydroquinoline backbone, which provides rigidity and steric hindrance, enhancing its effectiveness in catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline typically involves the following steps:
Formation of the Tetrahydroquinoline Backbone: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Phosphine Group: The di-o-tolylphosphine group is attached through a nucleophilic substitution reaction, where the hydroxyl group on the quinoline is replaced by the phosphine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Pictet-Spengler reactions: with optimized conditions to maximize yield and purity.
Automated purification processes: such as column chromatography or recrystallization to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Phosphine oxides: from oxidation.
Dihydroquinoline derivatives: from reduction.
Substituted phosphine derivatives: from nucleophilic substitution.
Chemistry:
Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Synthesis: It aids in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Enzyme Mimicry: The compound can mimic the activity of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its role in asymmetric synthesis makes it valuable in the development of chiral drugs, which can have different biological activities based on their stereochemistry.
Industry:
Fine Chemicals: It is used in the production of fine chemicals, where precise control over stereochemistry is crucial.
作用機序
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming complexes that can facilitate various chemical reactions. The tetrahydroquinoline backbone provides steric hindrance, enhancing the selectivity and efficiency of these catalytic processes. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles.
類似化合物との比較
®-8-((Di-o-tolylphosphino)oxy)-2-phenyl-5,6,7,8-tetrahydroquinoline: The enantiomer of the compound, which may have different catalytic properties.
(S)-BINAP: Another chiral phosphine ligand used in asymmetric synthesis.
(S)-Phos: A simpler chiral phosphine ligand with similar applications.
Uniqueness:
Steric Hindrance: The tetrahydroquinoline backbone provides unique steric properties that can enhance catalytic selectivity.
Chirality: The specific (S)-configuration allows for enantioselective catalysis, which is crucial in the synthesis of chiral molecules.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C29H28NOP |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
bis(2-methylphenyl)-[[(8S)-2-phenyl-5,6,7,8-tetrahydroquinolin-8-yl]oxy]phosphane |
InChI |
InChI=1S/C29H28NOP/c1-21-11-6-8-17-27(21)32(28-18-9-7-12-22(28)2)31-26-16-10-15-24-19-20-25(30-29(24)26)23-13-4-3-5-14-23/h3-9,11-14,17-20,26H,10,15-16H2,1-2H3/t26-/m0/s1 |
InChIキー |
ZCSKBYBJJDEXNT-SANMLTNESA-N |
異性体SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)O[C@H]3CCCC4=C3N=C(C=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC3CCCC4=C3N=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


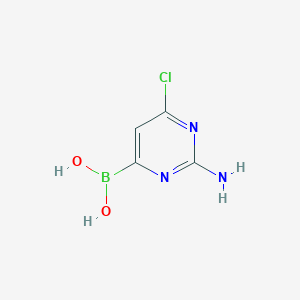

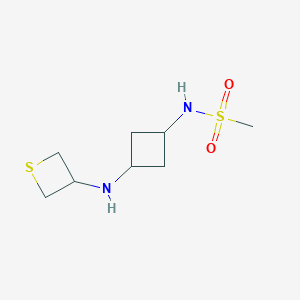


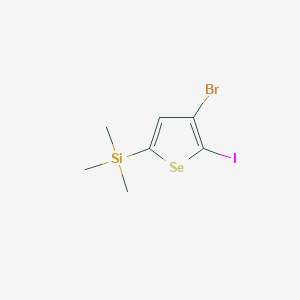

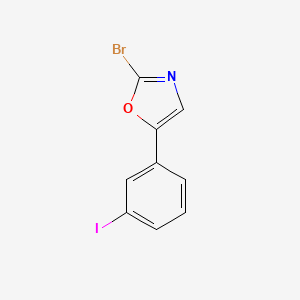
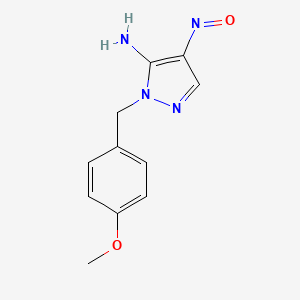
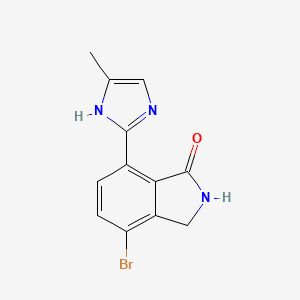


![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)
![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)
